molecular formula C14H21NO B3171968 4-[(4-Ethylphenoxy)methyl]piperidine CAS No. 946713-85-5

4-[(4-Ethylphenoxy)methyl]piperidine

Cat. No.: B3171968
CAS No.: 946713-85-5
M. Wt: 219.32 g/mol
InChI Key: FDTYZKPMAMSPQV-UHFFFAOYSA-N
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Description

4-[(4-Ethylphenoxy)methyl]piperidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-ethylphenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-12-3-5-14(6-4-12)16-11-13-7-9-15-10-8-13/h3-6,13,15H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTYZKPMAMSPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-[(4-Ethylphenoxy)methyl]piperidine

Piperidine (B6355638) Ring Formation

The piperidine heterocycle is a fundamental structural motif found in a vast number of pharmaceuticals and natural alkaloids. nih.govwikipedia.org Its synthesis has been a subject of extensive research, leading to a variety of methods. nih.govnih.gov

Hydrogenation of Pyridine (B92270) Derivatives: A prevalent industrial and laboratory method for forming the piperidine ring is the catalytic hydrogenation of a corresponding pyridine precursor. nih.govorganic-chemistry.org This reaction is often carried out using catalysts like rhodium on carbon (Rh/C), palladium on carbon (Pd/C), or molybdenum disulfide under hydrogen pressure. nih.govorganic-chemistry.org The reduction of the aromatic pyridine ring yields the saturated piperidine ring, often with high stereoselectivity, leading predominantly to cis-substituted products from disubstituted pyridines. rsc.org

Intramolecular Cyclization: Another major route involves the cyclization of linear precursors. nih.gov These methods include the ring closure of 5-aminoalkanols or the reductive cyclization of amino di-aldehydes. dtic.milgoogle.com For instance, palladium-catalyzed intramolecular allylic amination has been used for the diastereoselective synthesis of piperidines. nih.gov

Phenoxy Ether Linkages

The ether bond connecting the piperidine moiety to the 4-ethylphenol (B45693) group is typically formed using classical ether synthesis reactions.

Williamson Ether Synthesis: This is the most common method for preparing alkyl aryl ethers. wikipedia.org The reaction involves the deprotonation of a phenol (B47542) (in this case, 4-ethylphenol) with a base to form a more nucleophilic phenoxide ion. This ion then displaces a leaving group from an alkyl halide in an SN2 reaction. wikipedia.org For the synthesis of the target compound, a suitable piperidine precursor would be one with a reactive leaving group, such as 1-(tert-butoxycarbonyl)-4-(bromomethyl)piperidine or 1-(tert-butoxycarbonyl)-4-(hydroxymethyl)piperidine activated as a mesylate. nih.gov

Ullmann Condensation: While primarily used for synthesizing bis-aryl ethers, the Ullmann condensation can also form alkyl aryl ethers. It involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst. wikipedia.org

Mitsunobu Reaction: This reaction allows for the direct coupling of phenols and alcohols. nih.gov While versatile, it has limitations with certain functional groups. nih.gov

A plausible and efficient synthesis of this compound is achieved by coupling a protected 4-(hydroxymethyl)piperidine with 4-ethylphenol.

Alkylation Techniques: The key step is an O-alkylation based on the Williamson ether synthesis. The synthesis of a similar scaffold, 4,4-difluoro-3-(phenoxymethyl)piperidine, provides a clear blueprint. nih.gov First, a commercially available precursor like tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is treated with methanesulfonyl chloride and a base like triethylamine (B128534) to convert the hydroxyl group into a good leaving group (mesylate). nih.gov Subsequently, this activated intermediate is reacted with 4-ethylphenol in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile. wikipedia.orgresearchgate.net The final step involves the removal of the N-Boc protecting group under acidic conditions.

Mannich Reaction in Precursor Synthesis: The Mannich reaction is a powerful tool for preparing substituted piperidones, which are versatile intermediates. jofamericanscience.orgsciencemadness.org It involves the condensation of an amine, an aldehyde (like formaldehyde), and a compound with an active hydrogen, such as a ketone. jofamericanscience.org While not a direct step to the final product, it can be used to construct the piperidine ring with a carbonyl group at the 4-position, which can be further modified. sciencemadness.orgacs.org

Wittig Reaction in Precursor Synthesis: The Wittig reaction is instrumental in converting a ketone into an alkene. masterorganicchemistry.com In this context, a 4-piperidone (B1582916) precursor (potentially synthesized via a Mannich reaction) can be reacted with a phosphonium (B103445) ylide (e.g., methyltriphenylphosphonium (B96628) bromide) to form a 4-methylenepiperidine (B3104435) derivative. google.com This exocyclic double bond can then be converted to the required hydroxymethyl group through hydroboration-oxidation, yielding the key 4-(hydroxymethyl)piperidine precursor.

A summary of a potential synthetic approach is presented in the table below.

StepReaction TypeReactantsKey Reagents & ConditionsProduct
1Wittig ReactionN-Boc-4-piperidone, Methyltriphenylphosphonium bromideStrong base (e.g., n-BuLi), THFN-Boc-4-methylenepiperidine
2Hydroboration-OxidationN-Boc-4-methylenepiperidine1. BH₃·THF; 2. H₂O₂, NaOHN-Boc-4-(hydroxymethyl)piperidine
3Williamson Ether SynthesisN-Boc-4-(hydroxymethyl)piperidine, 4-Ethylphenol1. MsCl, Et₃N; 2. K₂CO₃, DMFN-Boc-4-[(4-Ethylphenoxy)methyl]piperidine
4DeprotectionN-Boc-4-[(4-Ethylphenoxy)methyl]piperidineTrifluoroacetic acid (TFA) or HCl in DioxaneThis compound

Synthesis of Analogs and Structural Diversification Relevant to the Compound

The structural framework of this compound allows for extensive diversification to explore structure-activity relationships (SAR) for various biological targets.

Variation of the Phenoxy Moiety: A straightforward approach to creating analogs involves substituting 4-ethylphenol with other substituted phenols in the Williamson ether synthesis step. This strategy was employed in the synthesis of a library of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, where various phenols were coupled to the piperidine scaffold to modulate properties like lipophilicity and receptor binding affinity. nih.gov

Modification of the Piperidine Ring: The piperidine ring itself can be modified. For example, the synthesis of aminoethyl-substituted piperidines was achieved by first performing a conjugate addition to a dihydropyridinone, followed by a Wittig reaction to introduce a C₂ chain, and finally converting an ester group into various amines via reductive amination. nih.gov This introduces a point of diversity at the newly formed amino group. nih.gov

Systematic Substitution: A systematic synthesis of 20 different regio- and diastereoisomers of methyl-substituted pipecolinates highlights another diversification strategy. rsc.org This was achieved by hydrogenating various disubstituted pyridines to get cis-isomers, followed by a controlled epimerization to obtain the corresponding trans-isomers. rsc.org

The following table summarizes synthetic strategies for generating analogs based on the core phenoxymethylpiperidine structure.

Analog TypeSynthetic StrategyPoint of DiversificationExample Reference
Aryl Ether AnalogsWilliamson ether synthesis with various phenolsThe substituent on the phenol ringSynthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives nih.gov
Aminoethyl AnalogsReductive amination of a piperidine-acetaldehyde intermediateThe amine used in the reductive amination stepSynthesis of σ₁ receptor ligands with a 4-(2-aminoethyl)piperidine scaffold nih.gov
Regio- and StereoisomersHydrogenation of substituted pyridines followed by epimerizationPosition and stereochemistry of substituents on the piperidine ringSynthesis of methyl substituted pipecolinates rsc.org
N-Substituted AnalogsN-alkylation or N-acylation of the piperidine nitrogenThe alkyl or acyl group added to the nitrogenSynthesis of fentanyl intermediates researchgate.net

Stereochemical Considerations in Synthesis of Piperidine Scaffolds

The stereochemistry of substituted piperidines is crucial as the three-dimensional arrangement of atoms often dictates biological activity. google.com

The piperidine ring preferentially adopts a chair conformation, which is similar to cyclohexane. wikipedia.org In an unsubstituted piperidine, the two chair conformers rapidly interconvert. wikipedia.org However, when substituents are present on the ring, they can occupy either an axial or an equatorial position. Generally, the equatorial conformation is more stable as it minimizes 1,3-diaxial steric interactions. wikipedia.org

Achieving stereocontrol during the synthesis of substituted piperidines is a key challenge in medicinal chemistry. Several strategies have been developed to address this:

Diastereoselective Reduction: The catalytic hydrogenation of substituted pyridines often proceeds with high diastereoselectivity, typically yielding the cis product where the substituents are on the same face of the ring. rsc.org

Thermodynamic Control: A cis isomer can be converted to the more thermodynamically stable trans isomer through base-mediated epimerization. This process involves the formation of an enolate intermediate, which is then re-protonated, preferably from the less hindered face, to yield the trans product. rsc.org

Asymmetric Synthesis: Enantioselective methods are used to produce a single enantiomer. This can be achieved through reactions like the asymmetric nitro-Mannich reaction followed by a diastereoselective reductive cyclization, where the stereochemistry is set in the initial step and maintained throughout the sequence. nih.gov

Chiral Auxiliaries: The use of a chiral auxiliary, such as a phenethylamine (B48288) group, can direct the stereochemical outcome of a reaction. The auxiliary is later removed to yield the enantiomerically enriched product. lincoln.ac.uk

These stereochemical considerations are paramount in the synthesis of complex piperidine-containing molecules to ensure the desired biological efficacy and to avoid potential off-target effects from unwanted stereoisomers.

Exploration of Biological Activities and Pharmacological Profiles in Vitro and Pre Clinical Animal Models

Investigation of Receptor Interactions and Binding Affinities

The interaction of a compound with various receptor systems is a cornerstone of its pharmacological profile. This section explores the binding affinities and functional activities of piperidine (B6355638) derivatives related to 4-[(4-Ethylphenoxy)methyl]piperidine at several key receptor families.

Opioid Receptor System Modulation (e.g., mu receptor, nociceptin (B549756) opioid receptor (NOPR))

The nociceptin/orphanin FQ (N/OFQ) peptide and its receptor, the NOP receptor, represent the fourth member of the opioid receptor family. nih.gov This system is distinct from classical opioid receptors (mu, delta, kappa) and is involved in various physiological processes, including pain, anxiety, and memory. nih.gov

While direct binding data for this compound at opioid receptors is not extensively documented in the reviewed literature, the (4-ethylphenoxy)methyl moiety is a key structural feature of the potent and selective NOP receptor antagonist, JTC-801. unife.it The chemical structure of JTC-801 is N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide. unife.it It is important to note that this molecule, despite containing the crucial side-chain, does not feature a piperidine ring. In preclinical models, JTC-801 has been shown to produce naloxone-irreversible antinociceptive effects, highlighting the potential role of the (4-ethylphenoxy)methyl group in conferring affinity and activity at the NOP receptor. unife.it

Monoaminergic Receptor Systems (e.g., Dopamine (B1211576) D4 receptor, Histamine (B1213489) H3 receptor, Serotonin (B10506) 5-HT2A receptor)

Monoaminergic receptors are critical targets in neuropsychiatric and neurological disorders. The interaction of piperidine-containing scaffolds with these receptors has been a subject of extensive research.

Dopamine D4 Receptor: The dopamine D4 receptor is a target for conditions like Parkinson's disease-related dyskinesias. nih.govchemrxiv.org Research into D4 antagonists has explored various piperidine scaffolds. For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives has been synthesized and evaluated for D4 receptor affinity. Within this series, compounds were identified with exceptional binding affinity for the D4 receptor, with Ki values as low as 0.3 nM. nih.govchemrxiv.org However, specific binding data for the non-fluorinated analogue, this compound, is not specified in these studies.

Histamine H3 Receptor: The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive and sleep disorders. nih.gov Studies on 4-oxypiperidine ethers, which are structurally related to 4-(phenoxymethyl)piperidines, have identified potent H3R antagonists. nih.gov For example, compound ADS031, which features a benzyl (B1604629) group on the piperidine nitrogen and a naphthalen-1-yloxymethyl group at the 4-position, demonstrated a significant affinity for the human H3 receptor. nih.gov Research has also been conducted on novel H3 receptor antagonists based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. nih.gov

Compound NameReceptor TargetBinding Affinity (Ki or IC50)Source
ADS031 (1-benzyl-4-((naphthalen-1-yloxy)methyl)piperidine)Human Histamine H3 Receptor (hH3R)12.5 nM nih.gov

Serotonin 5-HT2A Receptor: The 5-HT2A receptor is involved in processes such as platelet aggregation and psychosis. nih.gov While various arylpiperazine compounds have been developed as 5-HT2A receptor antagonists, specific binding affinity data for this compound at this receptor were not found in the reviewed literature. nih.govnih.gov

Adenosine (B11128) Receptor Antagonism (e.g., A1 receptors)

Adenosine receptors, particularly the A1 subtype, play a significant role in brain function, and their antagonists have been investigated for cognitive-enhancing and anxiolytic effects. nih.gov Selective adenosine A1 receptor antagonists such as DPCPX (8-cyclopentyl-1,3-dipropylxanthine) have been used to probe the function of this system. nih.govepa.gov While piperidine moieties are present in some adenosine receptor ligands, such as FR194921, which has a 2-(1-methyl-4-piperidinyl) group, specific data on the adenosine receptor activity of this compound is not available in the examined sources. nih.gov

Sigma Receptor Ligand Activity

Sigma receptors, particularly the sigma-1 (σ1) subtype, are intracellular chaperones involved in numerous physiological functions and pathological states. nih.gov They represent an attractive therapeutic target, and various piperidine-containing compounds have been developed as high-affinity ligands. uniba.itunict.it A series of phenoxyalkylpiperidines demonstrated high affinity for the σ1 receptor. nih.gov Notably, these compounds were N-substituted piperidines, such as 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine, which differs from the C4-substitution pattern of this compound.

Compound NameReceptor TargetBinding Affinity (Ki)Source
1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidineSigma-1 (σ1) Receptor1.49 nM nih.govuniba.it
1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidineSigma-1 (σ1) Receptor1.18 nM nih.govuniba.it

Enzyme Modulation and Inhibition Studies

The ability of a compound to inhibit or modulate enzyme activity is another critical aspect of its pharmacological profile.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters. nih.gov MAO inhibitors are used in the treatment of depression and Parkinson's disease. nih.govthieme-connect.de The piperidine ring is a structural feature found in some MAO inhibitors, such as piperine, an alkaloid from black pepper. nih.gov However, the reviewed scientific literature did not provide specific data on the MAO inhibitory activity of this compound.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). researchgate.netdrugbank.commdpi.com These hormones are released by the gut after a meal and stimulate insulin (B600854) secretion in a glucose-dependent manner. researchgate.netmdpi.com By inhibiting DPP-4, the action of these incretins is prolonged, leading to improved glycemic control. researchgate.netdrugbank.com This mechanism has established DPP-4 inhibitors, known as gliptins, as a significant class of oral medications for the management of type 2 diabetes mellitus. nih.govnih.gov

The therapeutic potential of DPP-4 inhibition has led to extensive research and development of various inhibitors. researchgate.net While many of these compounds are heterocyclic in nature, specific inhibitory data for this compound against DPP-4 is not detailed in the reviewed literature. However, the piperidine scaffold is a common feature in medicinal chemistry, explored for a wide range of biological targets. nih.gov The development of DPP-4 inhibitors focuses on achieving high selectivity over related proteases like DPP-8 and DPP-9 to avoid potential toxicities observed in animal studies. drugbank.com

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system, primarily responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). doi.orgnih.gov Inhibition of MAGL elevates the levels of 2-AG, which can then modulate cannabinoid receptors, particularly CB1, leading to various physiological effects. doi.orgnih.gov This has made MAGL a promising therapeutic target for conditions such as pain, inflammation, and neurodegenerative diseases. nih.govmdpi.com

Several piperidine derivatives have been identified as potent MAGL inhibitors. For instance, JZL184, a piperidine-containing carbamate (B1207046), selectively inhibits MAGL, leading to increased 2-AG levels in the stomach and providing protection against gastric damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs) in mice. nih.gov This gastroprotective effect was found to be mediated by the CB1 receptor. nih.gov Other research has focused on developing ultrapotent and selective piperidine-based MAGL inhibitors like JJKK-048, which demonstrated significant analgesic effects in animal models at low doses that did not induce common cannabimimetic side effects. doi.org More recently, a new class of benzylpiperidine-based reversible MAGL inhibitors has been synthesized, showing potent and selective inhibition. researchgate.net One derivative from this class exhibited antiproliferative activity in pancreatic cancer cell cultures, highlighting the therapeutic potential of targeting MAGL with piperidine-based compounds. researchgate.net

Table 1: Examples of Piperidine-Based MAGL Inhibitors and Their Characteristics

Compound Name Type of Inhibition Key In Vivo / In Vitro Findings Reference(s)
JZL184 Selective, Irreversible Prevents diclofenac-induced gastric hemorrhages in mice via CB1 receptor mediation. nih.gov
JJKK-048 Ultrapotent, Selective Induces analgesia in writhing and tail-immersion tests in mice. doi.org
Benzylpiperidine Derivative (Compound 13) Potent, Reversible Shows antiproliferative activity and induces apoptosis in primary pancreatic cancer cultures. researchgate.net

| SAR127303 | Potent, Irreversible | A highly potent hexafluoroisopropyl piperidine carbamate inhibitor of MAGL. | mdpi.com |

Other Enzyme Interactions (e.g., acetylcholinesterase, topoisomerase II, α-amylase, trypsin)

The piperidine scaffold has been incorporated into inhibitors for a diverse range of enzymes beyond MAGL and DPP-4.

Acetylcholinesterase (AChE): AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating its action at the synapse. nih.gov Inhibitors of AChE are used in the treatment of Alzheimer's disease to manage cognitive symptoms. nih.gov Donepezil, a widely used drug for Alzheimer's, features a piperidine moiety as a key structural component. nih.gov

Topoisomerase II (Top2): Topoisomerase II is an essential enzyme that manages DNA tangles and supercoils during replication and transcription. nih.govembopress.org It is a target for several anticancer drugs, known as Top2 poisons, which stabilize the enzyme-DNA cleavage complex, leading to cytotoxic double-strand breaks. embopress.orgresearchgate.net While some Top2 inhibitors, like bisdioxopiperazines, contain a related piperazine (B1678402) ring, specific data on the inhibitory action of this compound against Top2 is not prominent in the available literature. nih.gov

α-Amylase: Pancreatic α-amylase is a key digestive enzyme that breaks down complex carbohydrates into simpler sugars. researchgate.net Inhibiting this enzyme can slow glucose absorption and reduce post-meal blood sugar spikes, making it a target for managing type 2 diabetes. nih.govnih.gov A series of synthetic piperidinyl-substituted chalcones have been shown to be effective inhibitors of α-amylase, with some compounds exhibiting IC₅₀ values more potent than the standard drug, acarbose. researchgate.netnih.gov Docking studies of these compounds revealed significant binding interactions within the enzyme's catalytic site. nih.gov

Table 2: α-Amylase Inhibitory Activity of Selected Piperidinyl-Substituted Chalcones

Compound IC₅₀ (μM) Reference
Compound 3 9.86 ± 0.11 nih.gov
Compound 5 10.12 ± 0.14 nih.gov
Compound 11 11.21 ± 0.12 nih.gov

| Acarbose (Standard) | 28.42 ± 0.28 | nih.gov |

Trypsin: Trypsin is a serine protease involved in digestion and various cellular signaling processes. nih.gov Trypsin inhibitors are studied for their therapeutic potential in various diseases. rsc.org Research has identified a piperidine derivative, (2R,4R)-4-phenyl-1-[Nα-(7-methoxy-2-naphthalenesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid, as a potent and highly selective competitive inhibitor of trypsin, with a Ki value of 0.1 μM. nih.gov This compound showed significantly weaker inhibition against other proteases like thrombin and plasmin. nih.gov

Pre-clinical Pharmacological Screening in Animal Models

In Vivo Efficacy in Disease Models (e.g., cognitive enhancement, anxiolytic effects, antipsychotic-like efficacy)

The versatility of the piperidine nucleus is evident in its presence in compounds tested for various central nervous system disorders.

Cognitive Enhancement: As mentioned, the piperidine-containing compound Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as an acetylcholinesterase inhibitor. nih.gov

Anxiolytic Effects: Studies have explored piperidine and piperazine derivatives for anxiety disorders. scirp.orgnih.gov Arylpiperazine derivatives have demonstrated anxiolytic-like effects in animal models such as the elevated plus-maze test. nih.gov These effects are thought to be mediated, at least in part, by interactions with the serotonergic system, particularly 5-HT₁A receptors. nih.gov

Antipsychotic-like Efficacy: All currently used antipsychotic drugs modulate the dopamine D₂ receptor. nih.gov The piperidine structure is found in some antipsychotic agents. For example, Melperone, a second-generation antipsychotic, is a piperidine-based compound. nih.gov In large-scale cohort studies, certain antipsychotics, including long-acting injectable formulations, have shown greater effectiveness in preventing relapse in patients with schizophrenia. nih.gov

Behavioral Pharmacology Relevant to Piperidine Derivatives

The piperidine scaffold is a key component in molecules that exert a wide range of behavioral effects by interacting with various central nervous system targets.

Dopamine Transporter (DAT) Inhibition: Piperidine-based analogues of cocaine have been synthesized and shown to possess significant activity at the dopamine transporter (DAT), inhibiting dopamine uptake. nih.gov Interestingly, some of these compounds did not produce the locomotor stimulatory activity typically associated with DAT inhibitors like cocaine, suggesting they could be explored as potential leads for medications to treat substance abuse. nih.gov

Sigma and Histamine Receptor Antagonism: Dual-acting antagonists for the histamine H₃ and sigma-1 (σ₁) receptors that contain a piperidine moiety have been developed. acs.org These compounds have shown promising antinociceptive (pain-relieving) activity in vivo, indicating the importance of the piperidine ring for this dual activity. acs.org

Opioid Receptor Modulation: In the search for new analgesics, derivatives of 4-aminomethyl piperidine have been synthesized and evaluated for their potential to interact with the mu-opioid receptor. tandfonline.com Molecular docking studies have shown that these novel derivatives exhibit remarkable binding scores within the receptor's binding pocket, suggesting their potential for profound analgesia. tandfonline.com

Antimicrobial Activity Studies (in vitro and animal model relevant)

The need for new antimicrobial agents has driven research into various chemical scaffolds, including piperidine. biomedpharmajournal.org

Antibacterial and Antifungal Activity: A variety of piperidine derivatives have been synthesized and tested for antimicrobial properties. biomedpharmajournal.orgnih.gov For example, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives showed significant in vitro antibacterial activity against several strains, with some compounds being comparable to the standard drug ampicillin (B1664943). biomedpharmajournal.org Similarly, new (E)-4-[piperidino-N-alkoxy]stilbenes demonstrated good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov

Mechanism of Action: Some antimicrobial agents containing a related piperazine nucleus have been shown to exert their effect by inhibiting DNA gyrase, a bacterial topoisomerase. nih.gov One such compound was observed to be taken up by microbial cells, leading to cell disruption. nih.gov

Table 3: Summary of Antimicrobial Activity for Piperidine-Related Compounds

Compound Class Target Organisms Key Findings Reference(s)
Piperidin-4-one Derivatives Bacteria and Fungi Showed significant antimicrobial activity compared to standard drugs ampicillin and terbinafine. biomedpharmajournal.org
(E)-4-[piperidino-N-alkoxy]stilbenes Gram-positive Bacteria Exhibited good activity against Staphylococcus aureus and Bacillus subtilis. nih.gov

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Staphylococcus strains (including MRSA) | Showed dose-dependent inhibition of DNA gyrase; demonstrated bactericidal activity. | nih.gov |

Structure Activity Relationship Sar and Ligand Design

Impact of Phenyl Ring Substituents on Biological Activity

The phenoxy moiety is a critical component for the biological activity of this class of compounds. Modifications to the phenyl ring, including the position and nature of its substituents, have profound effects on potency and selectivity.

The ethyl group at the para-position of the phenyl ring, as seen in the parent compound, is one of many substitutions studied. Research on related scaffolds, such as N-(2-phenoxyethyl)-4-benzylpiperidine, which was identified as a selective NMDA receptor antagonist, demonstrated the importance of this aromatic region. nih.gov Optimization of this lead compound involved introducing substituents onto the phenoxy ring. For instance, the introduction of a hydroxyl group at the para-position (4-hydroxy) was found to be optimal for activity in that particular series. nih.gov

In other related series, the electronic properties of the substituents on the phenyl ring have been shown to be determinantal. Studies on various 4-(1-pyrrolidinyl) piperidine (B6355638) derivatives found that both electron-donating and electron-withdrawing groups on a phenyl ring attached to the core structure significantly affected analgesic activity. iaea.org Similarly, for a series of piperidine analogues of GBR 12935, altering substitutions on an N-benzyl moiety, which is structurally analogous to the phenoxy portion, led to significant changes in dopamine (B1211576) transporter (DAT) affinity. dntb.gov.ua For instance, lipophilic, electron-withdrawing groups on the phenyl ring have been noted to decrease in vitro antimycobacterial efficiency in some N-phenylpiperazine-based conjugates. mdpi.com

The following table summarizes the impact of phenyl ring substitutions on the activity of various piperidine-based compounds, illustrating common trends in SAR.

Base ScaffoldPhenyl Ring Substituent (Position)Observed Effect on Activity
N-(2-phenoxyethyl)-4-benzylpiperidine4-HydroxyOptimal for NMDA receptor antagonism nih.gov
Phenacyl-4-(1-pyrrolidinyl)piperidineVarious (e.g., nitro, fluoro)Significant to highly significant analgesic activity iaea.orgresearchgate.net
N-Benzyl Piperidine (GBR 12935 analogue)VariousAltered dopamine transporter affinity dntb.gov.ua
N-Phenylpiperazine ConjugatesElectron-withdrawing (e.g., 4'-F, 3'-CF3)Improved in vitro antimycobacterial activity mdpi.com

Role of the Piperidine Ring Conformation and Substitution Pattern

The piperidine ring serves as a central scaffold, and its conformation and substitution pattern are vital for correctly orienting the other pharmacophoric elements toward their binding sites. The piperidine ring typically adopts a stable chair conformation. Substituents can exist in either an axial or equatorial position, and this orientation can dictate biological activity. For example, in a series of 4-(m-OH phenyl) piperidines, it was determined that binding in the phenyl axial conformation led to agonism at opioid mu-receptors, whereas a phenyl equatorial conformation produced antagonism. nih.gov

Further SAR studies on piperidine-based monoamine transporter inhibitors have highlighted the importance of stereochemistry. The inhibitory activity of both cis and trans isomers of 3,4-disubstituted piperidines, as well as their enantiomeric forms, was found to vary significantly, leading to different selectivity profiles for dopamine, norepinephrine, and serotonin (B10506) transporters. nih.gov The substitution on the piperidine nitrogen is also a key determinant of activity. In many classes of piperidine derivatives, this position is modified to explore interactions with specific receptor sub-pockets. nih.gov

Unsaturation in the piperidine ring can also lead to a notable increase in potency, as observed in a series of azaindole-piperidine compounds where a ten-fold improvement in activity was seen upon introducing a double bond into the ring. dndi.org

Modulations of the Alkyl Ether Linker

The methylene (B1212753) ether linker connecting the phenoxy group to the piperidine ring is not merely a spacer but plays an active role in defining the molecule's conformational flexibility and potential hydrogen bonding interactions. Variations in this linker have been explored to optimize activity.

In a study of piperidine derivatives as inhibitors of an enzyme from Mycobacterium tuberculosis, the ether linkage was a key area of investigation. nih.gov Researchers synthesized analogues where this oxygen was part of a larger central core, demonstrating that this region is tolerant to modification. nih.gov In some cases, replacing the ether oxygen with other atoms (like sulfur to form a thioether) or incorporating it into a different ring system is a strategy to alter physicochemical properties and binding interactions. nih.gov For instance, replacing the piperidine with an acyclic analogue resulted in a loss of activity in one series, underscoring the importance of the constrained ring system provided by the piperidine and its linker. dndi.org

The length and flexibility of this linker are critical. Studies on related structures often vary the number of methylene units to find the optimal distance between the aromatic ring and the basic nitrogen center of the piperidine.

Computational Approaches to SAR Elucidation and Target Prediction

In silico methods are powerful tools for understanding the SAR of piperidine derivatives and for predicting their biological targets. Molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations provide insights into the molecular basis of a compound's activity. researchgate.net

Molecular docking studies can predict the binding pose of ligands like 4-[(4-Ethylphenoxy)methyl]piperidine within a target protein's active site. nih.gov These studies help to rationalize the observed SAR. For instance, docking can reveal that a particular substituent on the phenyl ring forms a favorable hydrogen bond or hydrophobic interaction with a specific amino acid residue, explaining its enhanced potency. nih.govnih.gov In one study, docking of piperidine derivatives into the sigma-1 (S1R) receptor showed that the piperidine nitrogen atom represented a key positive ionizable functionality, while other parts of the molecule occupied hydrophobic pockets. nih.gov

QSAR models quantitatively correlate a compound's structural features with its biological activity. nih.govresearchgate.net By building a QSAR model from a series of analogues, researchers can predict the activity of novel, unsynthesized compounds. researchgate.netresearchgate.net This approach was used to study a series of piperidine morphinomimetics, where an Electronic-Topological Method (ETM) successfully created a predictive system for analgesic activity. nih.gov Such models can guide the design of more potent compounds by identifying the key physicochemical properties (e.g., hydrophobicity, electronic effects) that drive activity. researchgate.net

These computational approaches, including pharmacophore modeling and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are integral to modern drug design, allowing for the efficient screening of virtual libraries and the prioritization of compounds for synthesis and biological testing. nih.govnih.gov

Advanced Research Perspectives and Potential Applications Pre Clinical Focus

Development of Novel Chemical Probes and Tool Compounds

Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. 4-[(4-Ethylphenoxy)methyl]piperidine and its analogs hold promise for development as selective chemical probes. For instance, the structurally related 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold has been successfully utilized to develop potent and selective antagonists for the dopamine (B1211576) D4 receptor, which are valuable in vitro tool compounds for studying their role in conditions like L-DOPA-induced dyskinesia. nih.govchemrxiv.orgnih.govresearchgate.net The ethylphenoxy group of this compound can be systematically modified to explore interactions with various biological targets. By incorporating reporter tags or reactive groups, derivatives of this compound could be designed for target identification and validation studies.

The development of such tool compounds is a critical step in the drug discovery process, enabling researchers to investigate the physiological and pathological roles of specific proteins before committing to full-scale drug development programs. The versatility of the piperidine (B6355638) scaffold allows for the synthesis of a diverse library of compounds, increasing the probability of identifying selective and potent chemical probes for a range of biological targets. ajchem-a.com

Strategies for Optimizing Selectivity and Potency

A key challenge in drug development is to design compounds that interact selectively with their intended target to minimize off-target effects. For piperidine-based compounds like this compound, several strategies can be employed to optimize selectivity and potency. Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the substituents on both the piperidine ring and the phenoxy group, researchers can identify key structural features that govern biological activity. nih.gov

Table 1: Strategies for Optimizing Selectivity and Potency of Piperidine Derivatives
StrategyDescriptionPotential Impact on this compound
Structure-Activity Relationship (SAR) StudiesSystematic modification of the chemical structure to determine the influence of different functional groups on biological activity.Identify key moieties on the ethylphenoxy and piperidine rings that enhance target binding and selectivity.
Introduction of ChiralitySynthesis of stereoisomers to explore stereospecific interactions with the target.Improved potency and selectivity due to specific three-dimensional arrangement. thieme-connect.com
Structure-Based Drug DesignUtilizing the three-dimensional structure of the target protein to design complementary ligands.Rational design of analogs with optimized binding interactions. nih.gov
Modification of Physicochemical PropertiesAltering properties like lipophilicity and polarity to improve absorption, distribution, metabolism, and excretion (ADME).Enhanced bioavailability and reduced off-target toxicity.

Integration of Omics Technologies in Mechanistic Studies (e.g., proteomics for target identification)

Understanding the mechanism of action of a compound is crucial for its development as a therapeutic agent. "Omics" technologies, particularly proteomics, offer powerful tools for elucidating the molecular targets and pathways affected by small molecules like this compound. Chemoproteomics, a sub-discipline of proteomics, can be employed to identify the direct binding partners of a compound within a complex biological sample. nih.govnih.gov

One approach involves immobilizing an analog of this compound onto a solid support to "pull down" its binding proteins from cell lysates. These proteins can then be identified using mass spectrometry. nih.gov Another strategy is thermal proteome profiling, which measures changes in protein thermal stability upon ligand binding. frontlinegenomics.com These unbiased approaches can reveal novel targets and provide insights into the compound's polypharmacology. Furthermore, quantitative proteomics can be used to analyze changes in protein expression levels following treatment with the compound, helping to delineate the downstream signaling pathways that are modulated. nih.gov

Table 2: Application of Omics Technologies in the Study of Substituted Piperidines
Omics TechnologyApplicationPotential Insights for this compound
ChemoproteomicsIdentification of direct protein targets of a small molecule.Uncover the primary binding partners and potential off-targets. nih.govnih.gov
Thermal Proteome ProfilingDetection of ligand-protein interactions based on altered thermal stability.Validate target engagement in a cellular context. frontlinegenomics.com
Quantitative ProteomicsAnalysis of global changes in protein expression in response to a compound.Elucidate the downstream signaling pathways and cellular processes affected. nih.gov

Future Pre-clinical Research Directions in Therapeutic Areas for Substituted Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in a wide range of therapeutic areas. nih.gov Future preclinical research on this compound and its analogs could explore their potential in several key areas of unmet medical need.

Central Nervous System (CNS) Disorders: Many CNS-active drugs contain a piperidine moiety. Given the structural similarities to known psychoactive compounds, derivatives of this compound could be investigated for their potential as novel treatments for depression, anxiety, or schizophrenia. pmarketresearch.com Their ability to modulate neurotransmitter systems would be a key area of investigation.

Neurodegenerative Diseases: Substituted piperidines have been explored as potential therapeutic agents for Alzheimer's and Parkinson's diseases. ajchem-a.com Research could focus on the ability of this compound analogs to inhibit key pathological processes such as protein aggregation or neuroinflammation.

Pain Management: The piperidine structure is a core component of many opioid analgesics. Novel piperidine derivatives are being developed to provide potent pain relief with fewer side effects than traditional opioids. nih.gov Preclinical studies could assess the analgesic properties of this compound derivatives in various pain models.

Inflammatory Diseases: The anti-inflammatory properties of various piperidine-containing compounds are well-documented. ajchem-a.com Future research could investigate the potential of this compound and its analogs to modulate inflammatory pathways, offering new therapeutic options for chronic inflammatory conditions.

The continued exploration of substituted piperidines, including this compound, is a promising avenue for the discovery of new medicines to address a variety of human diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(4-Ethylphenoxy)methyl]piperidine, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with a piperidine derivative (e.g., 4-hydroxypiperidine) and react it with 4-ethylphenoxymethyl chloride under nucleophilic substitution conditions. Use aprotic solvents like dichloromethane and a base (e.g., triethylamine) to deprotonate the hydroxyl group .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Critical Parameters : Solvent choice (polar aprotic solvents enhance nucleophilicity), temperature (60–80°C optimal for substitution), and stoichiometric excess of the electrophile (1.2–1.5 equivalents) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Confirm regiochemistry via 1H^1H-NMR (e.g., singlet for methylene protons at δ 3.8–4.2 ppm) and 13C^{13}C-NMR (piperidine carbons at 45–55 ppm) .
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8–10 minutes. Purity >98% required for pharmacological studies .
  • Mass Spectrometry : ESI-MS expected [M+H]+^+ at m/z 248.2 .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification .
  • Storage : In airtight containers under nitrogen at 2–8°C to prevent oxidation .
  • Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste .

Advanced Research Questions

Q. How does the electronic nature of the 4-ethylphenoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The electron-donating ethyl group stabilizes the phenoxy moiety, reducing electrophilicity. This limits reactivity in Suzuki-Miyaura couplings but enhances stability in acidic conditions (e.g., HCl-mediated deprotection) .
  • Experimental Design : Compare reaction rates with analogs (e.g., 4-fluorophenoxy or 4-nitrophenoxy derivatives) using kinetic studies (UV-Vis monitoring) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Case Study :

  • Issue : Discrepancies in IC50_{50} values for acetylcholinesterase inhibition (e.g., 2 µM in vitro vs. 10 µM in cell-based assays).
  • Resolution :
  • Step 1 : Validate assay conditions (pH, temperature, solvent/DMSO concentration ≤0.1%) .
  • Step 2 : Test metabolite stability via LC-MS to rule out degradation .
  • Step 3 : Use molecular docking to assess binding pocket accessibility differences .

Q. How can researchers optimize the compound’s pharmacokinetic profile for CNS-targeted applications?

  • Approaches :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to the piperidine ring to enhance blood-brain barrier penetration. Calculate logP values (target ~2–3) using software like MarvinSketch .
  • Prodrug Design : Mask the phenoxy group as a labile ester to improve solubility .
  • In Vivo Testing : Use radiolabeled 14C^{14}C-analogs for biodistribution studies in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.